![molecular formula C23H18N4O3 B14558839 5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate CAS No. 61653-89-2](/img/structure/B14558839.png)
5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with phenylcarbamoyl and phenylcarbamate groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate typically involves the following steps:
Nitration of Quinoline: The initial step involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives.
Reduction of Nitro Derivatives: The nitro derivatives are then reduced to the corresponding amino derivatives using reducing agents such as tin powder and hydrochloric acid.
Formation of Phenylcarbamoyl and Phenylcarbamate Groups: The aminoquinoline derivatives are then reacted with phenyl isocyanate and phenyl chloroformate to introduce the phenylcarbamoyl and phenylcarbamate groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as dihydrofolate reductase, which is crucial for DNA synthesis.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Primaquine: An antimalarial drug that shares a similar quinoline structure.
Tafenoquine: Another antimalarial agent with structural similarities to quinoline derivatives.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate is unique due to the presence of both phenylcarbamoyl and phenylcarbamate groups, which may enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
CAS No. |
61653-89-2 |
|---|---|
Molecular Formula |
C23H18N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[5-(phenylcarbamoylamino)quinolin-8-yl] N-phenylcarbamate |
InChI |
InChI=1S/C23H18N4O3/c28-22(25-16-8-3-1-4-9-16)27-19-13-14-20(21-18(19)12-7-15-24-21)30-23(29)26-17-10-5-2-6-11-17/h1-15H,(H,26,29)(H2,25,27,28) |
InChI Key |
PKHMDLHICWPLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=NC3=C(C=C2)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


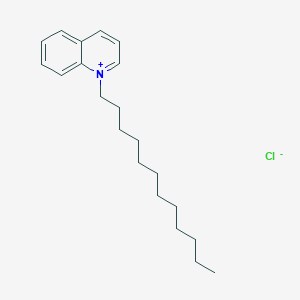
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
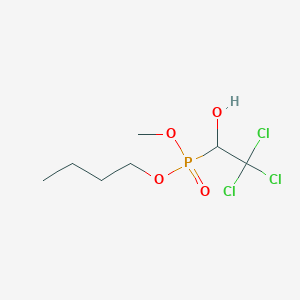
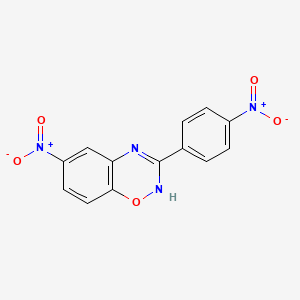
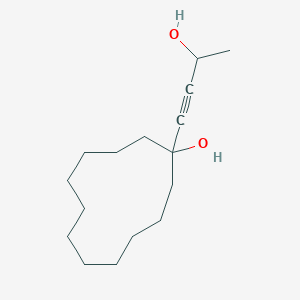

![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
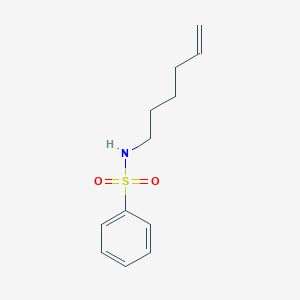
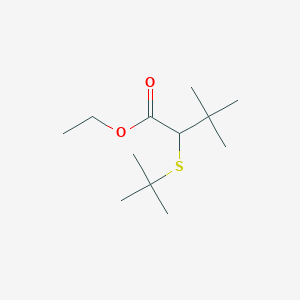
![Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate](/img/structure/B14558811.png)
![5-[(2-Ethylhexyl)oxy]benzene-1,3-diol](/img/structure/B14558832.png)
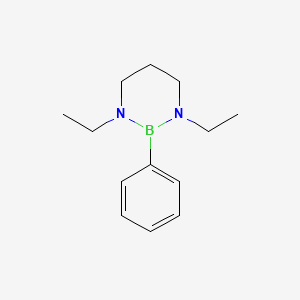
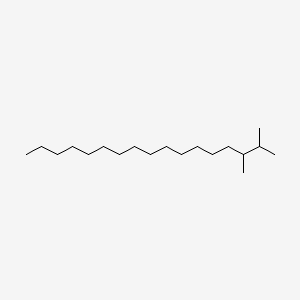
![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
